[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
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Overview
Description
“[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” is a product used for proteomics research . It is a derivative of imidazo[2,1-b][1,3]thiazoles, which are an important class of nitrogen- and sulfur-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis
The molecular formula of “[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” is C12H9BrN2OS, and its molecular weight is 309.19 .Chemical Reactions Analysis
Imidazo[2,1-b][1,3]thiazoles have been found to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . They have also been studied as electroluminescent materials for OLED devices .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : Thiazole derivatives, including imidazo[2,1-b]thiazoles, have been studied for their diverse biological activities . They have been found to have potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
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Scientific Field: Cancer Research
- Application Summary : Certain imidazo[2,1-b]thiazole derivatives have shown anticancer effects on various cell lines .
- Results or Outcomes : The results of these studies could include data on the compound’s GI50 value (the concentration of the compound that inhibits cell growth by 50%) for various cancer cell lines .
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Scientific Field: Organic Synthesis
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Scientific Field: Drug Discovery
Future Directions
The future directions for research on “[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” and related compounds could include further exploration of their potential biological activities, including their anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . Additionally, their potential use in OLED devices could be further explored .
properties
IUPAC Name |
[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-6,16H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPVJXKSLVBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377158 |
Source
|
Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
CAS RN |
439095-24-6 |
Source
|
Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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